Home > Products > Screening Compounds P86889 > 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine - 744980-79-8

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Catalog Number: EVT-3418149
CAS Number: 744980-79-8
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a chemical compound that has attracted attention in medicinal chemistry due to its structural similarity to phencyclidine and its potential applications in pharmacological research. It is classified as an arylcyclohexylamine derivative, which are known for their psychoactive properties and interactions with the sigma receptors in the brain.

Source

The compound can be synthesized through various methods, often involving the reaction of cyclohexyl derivatives with pyrrolidine. Its synthesis and characterization have been documented in several scientific studies, highlighting its relevance in drug discovery and development.

Classification
  • Type: Arylcyclohexylamine
  • Category: Psychoactive compound
  • Chemical Family: Cyclohexylamines
Synthesis Analysis

The synthesis of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine typically involves several steps:

  1. Starting Materials: Cyclohexyl bromide and pyrrolidine are common starting materials.
  2. Reaction Conditions: The reaction is usually conducted in an organic solvent such as chloroform or methylene dichloride, often under reflux conditions.
  3. Catalysts: N,N-dicyclohexylcarbodiimide may be used as a coupling agent to facilitate the formation of the amine bond.
  4. Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques.

Technical details of one synthesis method include mixing cyclohexyl bromide with pyrrolidine in the presence of a base like sodium hydride, followed by extraction with an organic solvent and purification steps to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine features:

  • A cyclohexane ring attached to a pyrrolidine moiety.
  • An amine functional group (-NH2) connected to a methylene (-CH2-) bridge.

Data

  • Molecular Formula: C12H19N
  • Molecular Weight: 191.29 g/mol
  • Structural Representation:
    C12H19N\text{C}_{12}\text{H}_{19}\text{N}

This structure indicates potential for hydrogen bonding and interaction with biological targets.

Chemical Reactions Analysis

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine can undergo various chemical reactions:

  • Alkylation Reactions: The amine can act as a nucleophile, reacting with alkyl halides to form more complex amines.
  • Acid-Base Reactions: The amine group can be protonated under acidic conditions, forming salts that are more soluble in water.

Technical details indicate that when treated with carbonyl compounds, it can form imines or amines depending on the reaction conditions .

Mechanism of Action

The mechanism of action for 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine primarily involves its interaction with sigma receptors in the brain. These receptors are implicated in various neurological processes including pain modulation and mood regulation.

The compound may act as a sigma receptor agonist, influencing neurotransmitter release and neuronal signaling pathways. Data from studies suggest that its binding affinity can lead to alterations in dopaminergic and serotonergic activity, which are critical for its psychoactive effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Reported melting point ranges from 185°C to 240°C depending on purity and form .

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and air.

Relevant analyses indicate that the compound's stability and solubility profiles make it suitable for various pharmaceutical formulations .

Applications

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine has several scientific uses:

  • Pharmacological Research: It is studied for its potential as a therapeutic agent targeting sigma receptors, which may play roles in treating depression, anxiety, and pain disorders.
  • Drug Development: Its structural analogs are explored for their efficacy against various diseases, including neurodegenerative disorders .

The ongoing research into this compound highlights its significance as a lead structure for novel therapeutic agents within the field of medicinal chemistry.

Introduction

Historical Context and Emergence in Medicinal Chemistry

The strategic integration of alicyclic and nitrogen-containing heterocycles has profoundly influenced central nervous system (CNS) drug development. 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine exemplifies this approach, emerging during the early 2000s as part of a broader exploration into N-alkylated cyclic amines. Its historical significance stems from three key medicinal chemistry paradigms: First, the recognition of cyclohexyl motifs as bioisosteres for phenyl groups in neuroactive compounds, reducing metabolic vulnerability while maintaining target engagement. Second, the privileged status of pyrrolidine heterocycles in GPCR-targeted pharmacology, evidenced by their prevalence in over 20 drug classes – from antipsychotics to cognitive enhancers [4]. Third, the deliberate conformational restraint imposed by tethering an aminomethyl group to the pyrrolidine ring, designed to enhance stereoselective binding to biological targets.

This compound’s timeline parallels advances in synthetic methodology. Early routes relied on multi-step nucleophilic substitutions, limiting accessibility. The adoption of reductive amination techniques (c. 2010–2015) enabled efficient cyclohexyl-pyrrolidine hybridization, coinciding with pharmacological interest in sigma receptors and monoamine transporters [5]. Unlike simpler N-cyclohexylpyrrolidines, the presence of the primary amine moiety (–CH₂NH₂) in 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine introduced a versatile handle for further derivatization, accelerating SAR studies for neurological targets. Its emergence reflects medicinal chemistry’s shift toward three-dimensional scaffolds, with the cyclohexane’s chair conformation and pyrrolidine’s puckered ring reducing planar molecular complexity – a parameter linked to improved clinical success rates [4].

Table 1: Historical Development of Key Cyclohexyl-Pyrrolidine Pharmacophores

Time PeriodStructural InnovationMedicinal Chemistry Driver
1995–2005N-CyclohexylpyrrolidinesDopamine receptor selectivity optimization
2005–20103-(Aminomethyl)-N-cyclohexylpyrrolidinesSerotonin reuptake inhibition
2010–Present1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamineSigma receptor modulation & cognitive enhancement

Table 2: Privileged Scaffolds in Neurological Agents [4] [5]

ScaffoldFrequency in CNS Drugs (%)Key Advantages
Piperidine~22%Metabolic stability, conformational flexibility
Pyrrolidine (with aminomethyl)~15% (rising)Enhanced target selectivity, stereochemical control
Piperazine~18%High solubility, dual target engagement

Structural Uniqueness and Pharmacophore Significance

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine (C₁₁H₂₂N₂) possesses a stereochemically rich architecture that classifies it as a multifunctional pharmacophore. Its core consists of three distinct yet integrated domains: (1) a cyclohexyl chair providing hydrophobic bulk and stereoelectronic modulation, (2) a pyrrolidine ring with a basic tertiary nitrogen (pKₐ ~10.2) for target recognition, and (3) a flexible aminomethyl arm (–CH₂NH₂, pKₐ ~9.5) enabling hydrogen bonding or salt bridge formation. This triad creates a spatially defined "three-point interaction scaffold" capable of simultaneous engagement with complementary receptor subsites [3] [5].

Conformational analysis via X-ray crystallography of analogs reveals critical structural parameters. The cyclohexyl group adopts a low-energy chair conformation with the C–N bond to pyrrolidine preferentially equatorial (ΔG = 1.8 kcal/mol for axial flip). The pyrrolidine ring exhibits a C₃-endo envelope puckering (θ = 32.4°), positioning the aminomethyl group pseudo-axially. This creates a V-shaped topology with a N(tertiary)···C(aminomethyl) distance of 3.8–4.2 Å – ideal for chelating acidic residues in enzymatic pockets or receptor binding cavities [5]. The torsional angle between the pyrrolidine N–C(cyclohexyl) bond and the aminomethyl C–C bond is constrained to −64.3° ± 5°, reducing conformational entropy penalties upon target binding [5].

Table 3: Structural Parameters from Crystallographic Studies [5]

ParameterValueBiological Implication
Cyclohexyl chair conformationEquatorial N-linkageMinimizes steric clash with target proteins
Pyrrolidine puckering angle32.4° (C₃-endo)Optimizes amine vector orientation
N(pyrrolidine)···N(amine) distance4.02 Å ± 0.15Bidentate H-bond donor/acceptor spacing
Dihedral angle τ (N–C₆–C₃–N)−64.3°Preorganizes for GPCR groove binding

As a pharmacophore, this scaffold delivers three simultaneous features:

  • Lipophilic domain (cyclohexyl): Fills hydrophobic pockets via van der Waals interactions, with logP ~2.1 balancing membrane permeability and aqueous solubility.
  • Cationic center (pyrrolidine N): Electrostatic anchor for aspartate/glutamate residues in targets like sigma receptors or monoamine transporters.
  • H-bonding motif (aminomethyl): Directional interactions with serine/threonine or backbone carbonyls, enhancing selectivity over related targets.

Computational models confirm its versatility: Automated pharmacophore generation algorithms classify it as a type 2a pharmacophore (two H-bond donors, one cationic center, one hydrophobic domain) [3]. This enables complementary binding to diverse targets – demonstrated in studies of analogs showing sub-μM affinity for both σ₁ receptors (Kᵢ = 0.23 μM) and serotonin transporters (SERT Kᵢ = 0.87 μM) [5]. The scaffold’s protonation state flexibility allows dynamic charge distribution, adapting to pH variations in cellular compartments while maintaining target engagement – a key advantage over rigid analogs.

Synthesis and Molecular Hybridization Strategies

Two principal routes exploit the compound’s modular design:

  • Nucleophilic Displacement: Reacting 1-(aminomethyl)pyrrolidine with 1-halocyclohexane under basic conditions (K₂CO₃, CH₃CN, 60°C, 12h). This SN₂ reaction achieves ~70% yield but suffers from epimerization at C3 of pyrrolidine [5].
  • Reductive Amination: Condensing pyrrolidine with 1-(aminomethyl)cyclohexanone followed by NaBH₄ reduction (THF, 0°C→RT, 4h). This stereoselective route gives >85% cis-diastereomer purity due to chelation control during imine reduction [5].

Table 4: Synthetic Route Comparison

ParameterNucleophilic SubstitutionReductive Amination
Yield65–70%80–85%
Diastereoselectivity< 2:1 cis:trans> 9:1 cis:trans
Key Side ReactionDehydrohalogenationOver-reduction
ScalabilityPilot scale (100g) demonstratedKilogram-scale feasible

Properties

CAS Number

744980-79-8

Product Name

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

IUPAC Name

(1-pyrrolidin-1-ylcyclohexyl)methanamine

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

InChI

InChI=1S/C11H22N2/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13/h1-10,12H2

InChI Key

OWXDPLLCRZCZDT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CN)N2CCCC2

Canonical SMILES

C1CCC(CC1)(CN)N2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.